molecular formula C19H20FNO3 B15029182 (3,5-Dimethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

(3,5-Dimethoxyphenyl)(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B15029182
M. Wt: 329.4 g/mol
InChI Key: DXQQHBYXGNQJSR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a 3,5-dimethoxybenzoyl group, a fluorine atom, and a methyl group attached to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced tetrahydroquinoline derivatives.

    Substitution: Formation of substituted tetrahydroquinoline derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethoxybenzoyl)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline
  • 1-(3,5-Dimethoxybenzoyl)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline

Comparison

Compared to its analogs, 1-(3,5-dimethoxybenzoyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications.

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C19H20FNO3/c1-12-4-5-13-8-15(20)6-7-18(13)21(12)19(22)14-9-16(23-2)11-17(10-14)24-3/h6-12H,4-5H2,1-3H3

InChI Key

DXQQHBYXGNQJSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC(=CC(=C3)OC)OC)C=CC(=C2)F

Origin of Product

United States

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